molecular formula C16H12O6 B11832320 Isocutellarein 7-methyl ether CAS No. 56595-23-4

Isocutellarein 7-methyl ether

Cat. No.: B11832320
CAS No.: 56595-23-4
M. Wt: 300.26 g/mol
InChI Key: KOYNRSOHGXLRDW-UHFFFAOYSA-N
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Description

Isocutellarein 7-methyl ether, also known as scutellarein 7-methyl ether, is a naturally occurring flavonoid compound. It is a derivative of scutellarein, which is found in various plants, particularly in the genus Scutellaria. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocutellarein 7-methyl ether can be achieved through several methods. One common approach involves the methylation of scutellarein. This process typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve the extraction of scutellarein from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification through column chromatography, and subsequent methylation. The scalability of this method makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isocutellarein 7-methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of isocutellarein 7-methyl ether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Isocutellarein 7-methyl ether can be compared with other similar flavonoid compounds such as:

Uniqueness

This compound stands out due to its specific methylation at the 7-position, which may enhance its bioavailability and stability compared to its non-methylated counterparts .

Conclusion

This compound is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable compound for further research and development.

Properties

CAS No.

56595-23-4

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,8-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-13-7-11(19)14-10(18)6-12(22-16(14)15(13)20)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3

InChI Key

KOYNRSOHGXLRDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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